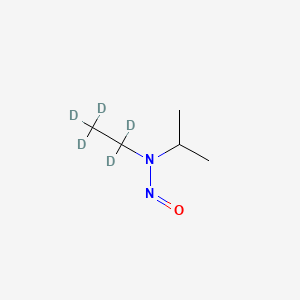
N-Ethyl-N-nitroso-2-propanamine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-nitroso-2-propanamine-d5: is a stable isotope-labeled nitrosamine compound with the molecular formula C5H12N2O and a molecular weight of 121.19 . Nitrosamines are a class of compounds known for their potential mutagenic and carcinogenic properties, making them significant in various scientific research fields, particularly in toxicology and pharmacology.
Synthetic Routes and Reaction Conditions:
Nitrosation Reaction: The compound can be synthesized through the nitrosation of N-ethyl-2-propanamine using sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl) .
Stable Isotope Labeling: To obtain the d5-labeled version, deuterium oxide (D2O) is used in the reaction mixture to replace hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production typically involves large-scale nitrosation reactions under controlled conditions to ensure purity and yield. The process may include:
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as distillation and chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitroso compounds and nitrites .
Reduction: Reduction reactions can lead to the formation of amines and hydroxylamines .
Substitution Reactions: These reactions involve the replacement of functional groups within the molecule, often facilitated by nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) .
Reduction: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Using nucleophiles like alkyl halides or amines under various conditions.
Major Products Formed:
Oxidation: Nitroso compounds, nitrites.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated derivatives, substituted nitrosamines.
Scientific Research Applications
Chemistry: N-Ethyl-N-nitroso-2-propanamine-d5 is used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines in various samples. Biology: It serves as a tool in biological studies to understand the metabolic pathways and toxicological effects of nitrosamines. Medicine: The compound is used in medical research to study the mechanisms of nitrosamine-induced carcinogenesis and to develop potential therapeutic interventions. Industry: In the pharmaceutical and chemical industries, it is utilized for quality control and to ensure the safety of products by monitoring nitrosamine levels.
Mechanism of Action
Molecular Targets and Pathways Involved: N-Ethyl-N-nitroso-2-propanamine-d5 exerts its effects primarily through the formation of DNA adducts , which can lead to mutations and potentially cancer. The compound interacts with DNA, causing structural alterations that disrupt normal cellular processes.
Comparison with Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine with similar mutagenic properties.
N-Nitrosodiethylamine (NDEA): Similar in structure and toxicological profile.
N-Nitrosomethylethylamine (NMEA): Another nitrosamine used in research.
Uniqueness: N-Ethyl-N-nitroso-2-propanamine-d5 is unique due to its stable isotope labeling, which allows for more precise tracking and analysis in scientific studies. This labeling helps differentiate it from naturally occurring compounds and enhances its utility in research applications.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
121.19 g/mol |
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i1D3,4D2 |
InChI Key |
VGGZTNNNXAUZLB-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(C)C)N=O |
Canonical SMILES |
CCN(C(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















